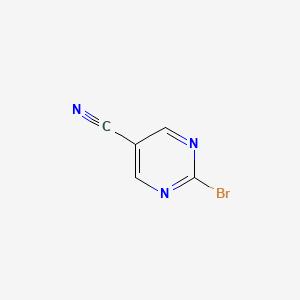

2-Bromopyrimidine-5-carbonitrile

Description

2-Bromopyrimidine-5-carbonitrile (CAS: 1209458-08-1) is a heterocyclic compound featuring a pyrimidine ring substituted with a bromine atom at position 2 and a nitrile group at position 4. Its molecular formula is C₅H₂BrN₃, with a molecular weight of 183.993 g/mol. Key physical properties include a density of 1.9±0.1 g/cm³, a boiling point of 356.2±34.0°C, and a flash point of 169.2±25.7°C . The compound’s structure renders it a versatile intermediate in pharmaceuticals and agrochemicals, particularly in cross-coupling reactions where the bromine atom serves as a reactive site for functionalization .

Structure

3D Structure

Properties

IUPAC Name |

2-bromopyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrN3/c6-5-8-2-4(1-7)3-9-5/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRPEZYOLUMRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-08-1 | |

| Record name | 2-Bromopyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physical, and functional differences between 2-bromopyrimidine-5-carbonitrile and analogous compounds:

Table 1: Comparative Data of Pyrimidine and Pyridine Derivatives

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents | Boiling Point (°C) | XLogP³ | Key Applications |

|---|---|---|---|---|---|---|---|

| This compound | 1209458-08-1 | C₅H₂BrN₃ | 183.99 | Br (C2), CN (C5) | 356.2 | N/A | Pharmaceutical intermediates |

| 5-Bromopyrimidine-2-carbonitrile | 38275-57-9 | C₅H₂BrN₃ | 183.99 | Br (C5), CN (C2) | N/A | N/A | Organic synthesis |

| 4-Amino-2-bromopyrimidine-5-carbonitrile | N/A | C₅H₃BrN₄ | 199.01 | Br (C2), CN (C5), NH₂ (C4) | N/A | N/A | Drug discovery |

| 2-Chloro-4-methoxypyrimidine-5-carbonitrile | 1106295-93-5 | C₆H₄ClN₃O | 169.57 | Cl (C2), OMe (C4), CN (C5) | N/A | N/A | Agrochemicals |

| 5-Bromo-4-methylpyridine-2-carbonitrile | N/A | C₇H₅BrN₂ | 197.03 | Br (C5), CN (C2), Me (C4) | N/A | 1.6 | Catalysis and medicinal chemistry |

Key Comparisons

Positional Isomerism (Pyrimidine Derivatives)

- This compound vs. 5-Bromopyrimidine-2-carbonitrile : While both share the same molecular formula, the bromine and nitrile groups occupy different positions. This positional difference significantly impacts reactivity. For example, the bromine at C2 in the target compound may undergo Suzuki-Miyaura coupling more readily than at C5 due to electronic effects on the pyrimidine ring .

Substituent Effects 4-Amino-2-bromopyrimidine-5-carbonitrile: The addition of an amino group at C4 enhances hydrogen-bonding capacity (donor: 1, acceptor: 2), improving solubility in polar solvents compared to the parent compound. This modification is advantageous in drug design but may reduce thermal stability . 2-Chloro-4-methoxypyrimidine-5-carbonitrile: Substituting bromine with chlorine reduces molecular weight and alters electrophilicity. The methoxy group at C4 introduces steric hindrance, affecting reaction kinetics in nucleophilic substitutions .

Ring System Variations

- 5-Bromo-4-methylpyridine-2-carbonitrile : Replacing the pyrimidine ring with pyridine reduces the number of nitrogen atoms, lowering aromaticity and altering electronic properties. The XLogP³ value (1.6) indicates higher lipophilicity than pyrimidine analogs, making it more suitable for membrane-permeable drug candidates .

Halogen Comparisons

- Bromine vs. Chlorine: Bromine’s larger atomic size and lower electronegativity enhance leaving-group ability in substitution reactions. For instance, this compound reacts faster in palladium-catalyzed cross-couplings than its chloro analog .

Research Findings

- Synthetic Utility: The bromine atom in this compound is a critical handle for functionalization. Studies on similar compounds (e.g., 5-bromo-2-cyanopyrimidine) demonstrate efficient coupling with arylboronic acids to generate biaryl structures, a common motif in kinase inhibitors .

- Thermal Stability : Pyrimidine derivatives generally exhibit higher thermal stability than pyridine analogs due to increased aromatic resonance. For example, this compound’s boiling point (~356°C) exceeds that of 5-bromo-4-methylpyridine-2-carbonitrile, which lacks comparable data but is inferred to be lower .

- Biological Activity: Amino-substituted derivatives (e.g., 4-amino-2-bromopyrimidine-5-carbonitrile) show enhanced binding to biological targets like thymidylate synthase, highlighting the role of substituents in modulating pharmacological profiles .

Q & A

Q. What are the common synthetic routes for 2-Bromopyrimidine-5-carbonitrile, and what reaction conditions are optimal?

this compound is synthesized via nucleophilic substitution and functionalization of pyrimidine precursors. Key methods include:

- Nucleophilic Substitution : Bromine at the 2-position can be replaced by amines or thiols using palladium catalysts (e.g., Pd(PPh₃)₄) under reflux in solvents like THF or DMF .

- Cyanation : Introduction of the nitrile group at the 5-position via cyano-substitution under CuCN catalysis in polar aprotic solvents .

| Reaction Type | Reagents/Catalysts | Conditions | Key Products |

|---|---|---|---|

| Substitution | Amines, Pd(PPh₃)₄ | THF, reflux, 12–24 h | 2-Aminopyrimidine derivatives |

| Cyanation | CuCN, K₂CO₃ | DMF, 80–100°C, 6–8 h | Nitrile-functionalized pyrimidines |

Q. How is this compound characterized using spectroscopic techniques?

Characterization involves:

- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 650–750 cm⁻¹ (C-Br stretch) confirm functional groups .

- NMR : <sup>1</sup>H NMR shows aromatic protons (δ 8.5–9.0 ppm) and <sup>13</sup>C NMR confirms nitrile (δ ~115 ppm) and bromine-substituted carbons (δ ~160 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 198 for C₅H₃BrN₃) and fragmentation patterns validate purity .

Advanced Research Questions

Q. How can researchers optimize the yield of substitution reactions involving this compound?

Optimization strategies include:

- Catalyst Screening : Pd-based catalysts (e.g., PdCl₂) enhance reactivity, while ligands like Xantphos improve regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, increasing yields by 15–20% compared to non-polar solvents .

- Temperature Control : Reactions at 80–100°C minimize side products (e.g., dehalogenation) observed at higher temperatures (>120°C) .

Q. What strategies address discrepancies in elemental analysis data during characterization?

Discrepancies (e.g., lower carbon content in elemental analysis) may arise from:

Q. How to design experiments to evaluate the bioactivity of this compound derivatives?

- Enzyme Assays : Test inhibition of EGFR kinase (IC₅₀ values) using fluorescence-based assays .

- Molecular Docking : Predict binding interactions with target proteins (e.g., EGFR) using software like AutoDock Vina .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) identify derivatives with selective toxicity .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.